ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
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Overview
Description
Ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound that features a benzofuran ring substituted with a difluorophenyl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical compound due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and benzofuran ring can interact with specific sites on these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is unique due to its combination of a benzofuran ring and a difluorophenyl group, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O5/c1-2-29-18(27)10-9-17(26)25-19-13-5-3-4-6-16(13)30-20(19)21(28)24-12-7-8-14(22)15(23)11-12/h3-8,11H,2,9-10H2,1H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKAVCKHGUINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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